molecular formula C11H15ClN2O B1286048 3-amino-4-chloro-N,N-diethylbenzamide CAS No. 905811-02-1

3-amino-4-chloro-N,N-diethylbenzamide

Cat. No.: B1286048
CAS No.: 905811-02-1
M. Wt: 226.7 g/mol
InChI Key: UEVFJJAHTBFKAO-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N,N-diethylbenzamide is a chemical compound with the molecular formula C11H15ClN2O. It is known for its unique structure, which includes an amino group, a chloro substituent, and a diethylbenzamide moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Scientific Research Applications

3-amino-4-chloro-N,N-diethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet (MSDS) for 3-amino-4-chloro-N,N-diethylbenzamide is available for further safety and hazard information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N,N-diethylbenzamide typically involves the reaction of 3-amino-4-chlorobenzoic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can produce various substituted benzamides.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N,N-diethylbenzamide involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The diethylbenzamide moiety enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-chlorobenzamide: Lacks the diethyl groups, resulting in different chemical properties.

    4-chloro-N,N-diethylbenzamide: Lacks the amino group, affecting its reactivity and applications.

    3-amino-N,N-diethylbenzamide: Lacks the chloro substituent, leading to variations in its chemical behavior.

Uniqueness

3-amino-4-chloro-N,N-diethylbenzamide is unique due to the presence of both the amino and chloro groups, along with the diethylbenzamide moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-amino-4-chloro-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)8-5-6-9(12)10(13)7-8/h5-7H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVFJJAHTBFKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586134
Record name 3-Amino-4-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905811-02-1
Record name 3-Amino-4-chloro-N,N-diethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905811-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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